molecular formula C13H18N2O4 B12324976 (2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid

(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid

Cat. No.: B12324976
M. Wt: 266.29 g/mol
InChI Key: IQHUITKNHOKGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Thr-Phe-OH, also known as L-threonyl-L-phenylalanine, is a dipeptide composed of the amino acids threonine and phenylalanine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, threonine, is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of H-Thr-Phe-OH can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in biocatalysis and metabolic engineering have enabled the production of peptides using microbial fermentation, offering a more sustainable and cost-effective approach.

Chemical Reactions Analysis

Types of Reactions

H-Thr-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on threonine can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Oxidized derivatives of threonine and phenylalanine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted peptide derivatives with modified functional groups.

Scientific Research Applications

H-Thr-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in protein interaction studies and functional analysis.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of H-Thr-Phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    L-threonyl-L-tyrosine: Another dipeptide with similar structural features but different functional properties.

    L-threonyl-L-leucine: A dipeptide with a different amino acid sequence, leading to distinct biological activities.

    L-threonyl-L-valine: Similar in structure but with variations in hydrophobicity and reactivity.

Uniqueness

H-Thr-Phe-OH is unique due to its specific combination of threonine and phenylalanine, which imparts distinct chemical and biological properties. The presence of the hydroxyl group in threonine and the aromatic ring in phenylalanine allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C13H18N2O4/c1-8(16)11(14)12(17)15-10(13(18)19)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)

InChI Key

IQHUITKNHOKGFC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.